3'-Chloro-3-(2-methylphenyl)propiophenone

Description

BenchChem offers high-quality 3'-Chloro-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

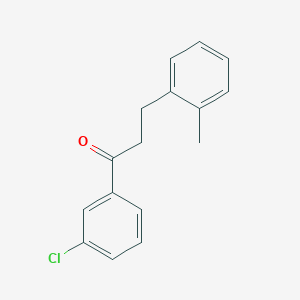

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMKZCIDSQENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644018 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-42-9 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3'-Chloro-3-(2-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available data for 3'-Chloro-3-(2-methylphenyl)propiophenone . While this compound is available commercially, detailed experimental data on its physicochemical properties remain scarce in peer-reviewed literature. This guide will present the available information for the target compound and, where data is absent, will draw upon established knowledge of a closely related and well-characterized analogue, 3'-Chloropropiophenone . This comparative approach is intended to provide researchers with a robust framework for understanding and working with 3'-Chloro-3-(2-methylphenyl)propiophenone, while maintaining the highest standards of scientific integrity by clearly delineating between experimentally confirmed data for the analogue and the more limited information on the primary subject.

Compound Identification and Structure

3'-Chloro-3-(2-methylphenyl)propiophenone is an aromatic ketone with a molecular structure characterized by a propiophenone backbone. A chlorine atom is substituted at the 3-position of the phenyl ring, and a 2-methylphenyl group is attached to the β-carbon of the propyl chain.

Key Identifiers:

| Identifier | Value |

| CAS Number | 898789-42-9[1][2] |

| Molecular Formula | C16H15ClO[1][2] |

| Molecular Weight | 258.74 g/mol [2] |

| IUPAC Name | 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one[1] |

| SMILES | CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl[1] |

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 3'-Chloro-3-(2-methylphenyl)propiophenone.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 3'-Chloro-3-(2-methylphenyl)propiophenone, primarily sourced from chemical supplier databases. It is crucial to recognize that these are computational estimations and await experimental verification.

| Property | Predicted Value | Source |

| Boiling Point | 401.8 °C at 760 mmHg | [1] |

| Density | 1.142 g/cm³ | [1] |

| Flash Point | 230 °C | [1] |

| Exact Mass | 258.08100 | [1] |

A Comparative Analysis with 3'-Chloropropiophenone

Given the limited experimental data for the title compound, a detailed examination of its simpler analogue, 3'-Chloropropiophenone (CAS: 34841-35-5), provides valuable insights. The absence of the 2-methylphenyl group in 3'-Chloropropiophenone simplifies the structure, making it a useful model for predicting the behavior of its more complex counterpart.

Physicochemical Properties of 3'-Chloropropiophenone

The following properties for 3'-Chloropropiophenone are experimentally determined and well-documented.

| Property | Experimental Value | Source(s) |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 124 °C at 14 mmHg | [3] |

| Solubility | Soluble in methanol, MDC, chloroform, and EDC. Sparingly soluble in water. | [4][5] |

| Appearance | White to off-white crystalline powder. | [5] |

The addition of the bulky, non-polar 2-methylphenyl group in 3'-Chloro-3-(2-methylphenyl)propiophenone would be expected to increase its molecular weight, boiling point, and likely decrease its solubility in polar solvents compared to 3'-Chloropropiophenone. The melting point may also be affected, though the impact of the additional substituent on crystal lattice packing is difficult to predict without experimental data.

Synthesis Strategies

Established Synthesis of 3'-Chloropropiophenone

A common and efficient method for synthesizing 3'-Chloropropiophenone is through a Friedel-Crafts acylation reaction .[6][7]

Reaction Scheme:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 898789-42-9|3'-Chloro-3-(2-methylphenyl)propiophenone|BLD Pharm [bldpharm.com]

- 3. 3 Chloro Propiophenone - High Purity Chemical at Attractive Price [mtchemtechindia.com]

- 4. guidechem.com [guidechem.com]

- 5. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

3'-Chloro-3-(2-methylphenyl)propiophenone is a novel organic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its progression through the drug discovery and development pipeline.[1][2][3] Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[4][5] This technical guide provides a comprehensive framework for determining the solubility profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in a range of organic solvents, offering insights into experimental design, execution, and data interpretation for researchers, scientists, and drug development professionals.

While specific solubility data for 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9) is not extensively available in public literature, this guide will utilize it as a model compound to illustrate the principles and methodologies for establishing a robust solubility profile.[6] Insights from the closely related compound, 3'-Chloropropiophenone, which is known to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and dichloromethane, will inform our approach.[7]

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation development.[1][4] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][5] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to low and variable bioavailability.[1] Understanding the solubility in organic solvents is equally crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation: Developing stable and effective dosage forms, such as oral solutions, injectables, and topical preparations.[2]

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.[8]

-

Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC).[9]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[10][11] A thorough understanding of a compound's solubility is the first step in this classification.

Understanding Kinetic vs. Thermodynamic Solubility

When assessing solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.[12][13]

-

Kinetic Solubility: This is the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) when added to an aqueous buffer. It is a measure of how quickly a compound might precipitate out of solution and is often used in high-throughput screening during early drug discovery.[12][14][15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium with its solid form.[12][15] This is the more relevant parameter for formulation development and is the focus of this guide.

Experimental Protocol: Determining the Thermodynamic Solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone

The following protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility, coupled with HPLC for accurate quantification.[14][16]

Materials and Equipment

-

3'-Chloro-3-(2-methylphenyl)propiophenone (solid, purity ≥98%)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Analytical balance

-

Syringe filters (0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3'-Chloro-3-(2-methylphenyl)propiophenone (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[14]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The choice of diluent should ensure the compound remains dissolved.[9]

-

-

HPLC Analysis:

-

Method Development: Develop a suitable reverse-phase HPLC method for the quantification of 3'-Chloro-3-(2-methylphenyl)propiophenone. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and UV detection wavelength.[17][18]

-

Calibration Curve: Prepare a series of standard solutions of 3'-Chloro-3-(2-methylphenyl)propiophenone of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[16]

-

Sample Analysis: Inject the diluted samples into the HPLC system and record the peak areas.

-

Quantification: Determine the concentration of the compound in the diluted samples using the linear regression equation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation

The solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Dichloromethane | 9.1 | > 200 |

| Acetone | 21 | 150.5 |

| Ethyl Acetate | 6.0 | 125.8 |

| Ethanol | 24.5 | 85.3 |

| Methanol | 32.7 | 60.1 |

| Toluene | 2.4 | 45.2 |

| Dimethyl Sulfoxide (DMSO) | 47 | > 250 |

Causality Behind Experimental Choices

-

Solvent Selection: The chosen solvents span a range of polarities, as indicated by their dielectric constants. This allows for a comprehensive understanding of the compound's solubility behavior based on the "like dissolves like" principle.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[12]

-

Equilibration Time: Allowing sufficient time for the system to reach equilibrium is fundamental to obtaining accurate thermodynamic solubility data.[19]

-

Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing falsely elevated results from suspended solid particles.[16]

-

HPLC Quantification: HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a complex mixture, making it ideal for solubility studies.[17]

Determining the solubility profile of a new chemical entity like 3'-Chloro-3-(2-methylphenyl)propiophenone is a foundational step in its development journey. The shake-flask method, coupled with HPLC analysis, provides a reliable and accurate means of obtaining thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent results in preclinical studies, and ultimately, maximizing the therapeutic potential of the compound. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and effectively characterize the solubility of their compounds of interest.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]

-

Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160754. [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Sonneck, M., et al. (2025, April 14). 3-Chloropropiophenone. ResearchGate. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Al-Aani, H., & Al-Rekabi, A. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 37(2), 99-108. [Link]

-

Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Ionescu, C., & Ghica, M. (2020, May 17). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Montgomery College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

-

Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. jmpas.com [jmpas.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. asianjpr.com [asianjpr.com]

- 10. database.ich.org [database.ich.org]

- 11. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. sciforum.net [sciforum.net]

- 14. enamine.net [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. who.int [who.int]

Technical Safety & Handling Guide: 3'-Chloro-3-(2-methylphenyl)propiophenone

This guide provides a technical deep-dive into the safety, handling, and application of 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9).[1] It is designed for organic chemists and process safety engineers who require more than a standard SDS checklist.

Chemical Identity & Structural Analysis

Compound Name: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one Common Synonym: 3'-Chloro-2''-methyldihydrochalcone CAS Number: 898789-42-9 Molecular Formula: C₁₆H₁₅ClO Molecular Weight: 258.74 g/mol [1]

Structural Context

This molecule belongs to the dihydrochalcone class. It features a central propan-1-one linker connecting two aromatic systems:[1]

-

Ring A (Electron Deficient): A 3-chlorophenyl group.[2] The meta-chloro substituent deactivates the ring, increasing the electrophilicity of the carbonyl carbon relative to unsubstituted analogs.

-

Ring B (Sterically Hindered): A 2-methylphenyl (o-tolyl) group.[1] The ortho-methyl group introduces steric bulk, influencing the conformation of the ethylene bridge and potentially retarding metabolic degradation at the benzylic position.

| Property | Value (Experimental/Predicted) | Implications for Handling |

| Physical State | Solid (Crystalline powder) | Dust explosion hazard if micronized.[1] |

| Melting Point | 55–65 °C (Predicted) | Low melting point; store away from heat sources to prevent caking. |

| Boiling Point | ~401 °C @ 760 mmHg | High thermal stability; suitable for high-temp reactions.[1] |

| LogP | ~4.8 (Predicted) | High Lipophilicity. High potential for dermal absorption and bioaccumulation.[1] |

| Solubility | DCM, DMSO, Ethyl Acetate | Insoluble in water. Use organic solvent spill kits. |

Hazard Identification & Toxicology (GHS Standards)

Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of homologous halogenated aromatic ketones (e.g., 3'-chloropropiophenone).

Core Hazards[1]

-

Acute Toxicity (Oral): Category 4 (H302).[1][2][3] Harmful if swallowed.[3][4][5]

-

Skin Corrosion/Irritation: Category 2 (H315).[1][6][7] Causes skin irritation.[5][6][8]

-

Serious Eye Damage/Irritation: Category 2A (H319).[1][3] Causes serious eye irritation.[3][5][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335).[1][6] May cause respiratory irritation.[5][7][8]

Mechanism of Toxicity

The toxicity of this compound is driven by two moieties:

-

The Alkylating Potential: While less reactive than alpha-haloketones, the carbonyl group can form Schiff bases with biological amines.

-

Lipophilic Accumulation: The high LogP (~4.8) suggests the molecule can easily cross cell membranes and the blood-brain barrier, potentially acting as a central nervous system (CNS) depressant or modulator.[1]

Advanced Handling Protocols

A. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the compound's lipophilicity.

-

Hand Protection: Nitrile (0.11 mm minimum) for splash protection.[1] For prolonged handling (synthesis scale-up), use Silver Shield/4H laminate gloves to prevent permeation.[1]

-

Respiratory Protection: If handling >10g of powder outside a fume hood, use a P95/P100 particulate respirator.

-

Eye Protection: Chemical splash goggles. Face shield required during reactor charging.

B. Storage & Stability[2][7][9]

-

Temperature: Store at 2–8 °C (Refrigerated). While chemically stable at room temperature, cooler storage prevents the slow oxidation of the benzylic methylene group.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄) will oxidize the methylene bridge to a 1,3-diketone or cleave the chain.[1] Strong bases (e.g., NaH, LDA) will deprotonate the alpha-position (enolate formation).[1]

Synthesis & Reaction Pathways

This molecule is frequently used as a scaffold in medicinal chemistry.[2][10] Understanding its synthesis helps in identifying impurities (such as the unsaturated chalcone).

Primary Synthesis Route: The Aldol-Reduction Sequence

The most robust synthesis involves an Aldol condensation followed by catalytic hydrogenation.[1] This avoids the isomer issues common in Friedel-Crafts acylations.[1]

Figure 1: The "Chalcone Route" synthesis.[1] Note that the intermediate chalcone is a potent skin sensitizer and should be handled with higher containment than the final saturated product.

Experimental Validation (Self-Validating Protocol)

To ensure the identity of the material before use in critical assays, perform this rapid QC check:

-

TLC System: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm).

-

Differentiation: The target (saturated ketone) will absorb UV but will not fluoresce strongly. If the spot fluoresces bright yellow/green, it indicates contamination with the chalcone intermediate (incomplete hydrogenation).

Emergency Response Procedures

Spill Management

Do not use water. Water will cause the hydrophobic powder to clump and spread, increasing surface area for volatilization.

-

Isolate: Evacuate non-essential personnel.

-

Solubilize: Dampen the powder slightly with PEG-400 or mineral oil to prevent dust generation.

-

Absorb: Use vermiculite or a dedicated organic spill pillow.

-

Clean: Wipe surface with acetone followed by a soapy water wash.

First Aid

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen. The chlorophenyl moiety can induce respiratory sensitization in rare cases.

-

Skin Contact: Wash with polyethylene glycol (PEG) or soap and water.[1] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic ketone.

-

Eye Contact: Rinse for 15 minutes.[4][6][7][8] Consult an ophthalmologist immediately, as aromatic ketones can cause corneal clouding.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone (Homolog Data). Retrieved February 15, 2026, from [Link][1]

-

Sonneck, M., et al. (2015). Crystal structure of 3-chloropropiophenone. IUCrData. Retrieved February 15, 2026, from [Link][1]

Sources

- 1. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.se [fishersci.se]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. modichemical.com [modichemical.com]

Methodological & Application

Application Note: Synthesis Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone

This Application Note is designed for research professionals and medicinal chemists. It outlines a rationalized synthesis protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone , a substituted dihydrochalcone derivative.[1] This compound is structurally significant as a scaffold in the development of potential G-protein coupled receptor (GPCR) modulators and as a building block in fine chemical synthesis.[1]

The protocol is derived from standard methodologies for 1,3-diarylpropan-1-one synthesis, utilizing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation.[1]

Introduction & Retrosynthetic Analysis[1]

The target molecule, 3'-Chloro-3-(2-methylphenyl)propiophenone, features a 1,3-diarylpropan-1-one skeleton.[1] Retrosynthetically, this structure is most efficiently accessed via the reduction of its corresponding

Retrosynthetic Disconnection:

-

C2–C3 Bond Formation: Disconnection of the alkene leads to 3'-chloroacetophenone (nucleophile) and 2-methylbenzaldehyde (electrophile).[1]

-

Functional Group Interconversion (FGI): Reduction of the alkene (C=C) to the alkane (C-C) using catalytic hydrogenation.[1]

Experimental Protocol

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Precursors: 3'-Chloroacetophenone + 2-Methylbenzaldehyde[1]

Reagents & Materials:

-

3'-Chloroacetophenone (1.0 equiv)[1]

-

2-Methylbenzaldehyde (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH), 10% aqueous solution[1]

-

Ethanol (95%) or Methanol[1]

-

Hydrochloric acid (1M) for neutralization[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Chloroacetophenone (e.g., 10 mmol) and 2-Methylbenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Initiation: Cool the solution to 0–5°C in an ice bath. Dropwise add the 10% NaOH solution (5 mL) while stirring vigorously. The rate of addition should maintain the temperature below 10°C to prevent side reactions (e.g., Cannizzaro reaction).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a precipitate typically indicates the crystallization of the chalcone intermediate ((E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one).[1]

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product will appear as a distinct UV-active spot with a lower R_f than the starting aldehyde.[1]

-

Work-up:

Phase 2: Selective Reduction to Dihydrochalcone

Reaction: Catalytic Hydrogenation Target: 3'-Chloro-3-(2-methylphenyl)propiophenone[1]

Reagents & Materials:

-

Chalcone Intermediate (from Phase 1)[1]

-

Palladium on Carbon (Pd/C, 10% w/w) or Raney Nickel[1]

-

Ethyl Acetate or Ethanol (Solvent)[1]

-

Hydrogen gas (

) (balloon or low-pressure hydrogenation apparatus)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the recrystallized Chalcone (e.g., 5 mmol) in Ethyl Acetate (25 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate) under an inert atmosphere (nitrogen purge) to prevent ignition of the catalyst.[1]

-

Hydrogenation:

-

Purge the system with Nitrogen, then with Hydrogen.[1]

-

Stir the mixture vigorously under a Hydrogen atmosphere (1 atm, balloon pressure) at room temperature.

-

Note: Monitor closely by TLC.[1] The reaction is typically complete within 2–4 hours.[1] Over-reduction (reducing the ketone to an alcohol) can occur if left too long or if pressure is too high.[1]

-

-

Work-up:

-

Purification: Purify the final product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (depending on physical state, typically a low-melting solid or viscous oil).[1]

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| IR Spectroscopy | 1680-1690 cm |

| Mass Spectrometry | [M+H]+ : 273.08 (Calculated for C16H15ClO).[1] Isotopic pattern showing 3:1 ratio for |

Pathway Visualization

The following diagram illustrates the synthetic workflow and chemical logic.

Figure 1: Synthetic pathway for the target dihydrochalcone via Claisen-Schmidt condensation and catalytic hydrogenation.

Safety & Precautions

-

Chemical Handling: 3'-Chloroacetophenone is a potent lachrymator and irritant.[1] All operations involving this reagent must be performed in a functioning fume hood.[1]

-

Hydrogenation Safety: Hydrogen gas is highly flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1] Palladium catalysts can ignite solvent vapors if allowed to dry in air; always keep the catalyst wet with solvent or water during filtration.[1]

-

Waste Disposal: Halogenated organic waste must be segregated.[1] Heavy metal catalysts (Pd) should be recovered for reclamation.[1]

References

-

Claisen-Schmidt Condensation

-

Catalytic Hydrogenation of Enones

-

Chemical Data & Identifiers

Sources

Application Note: Strategic Utilization of 3'-Chloro-3-(2-methylphenyl)propiophenone in Medicinal Chemistry

[1]

Executive Summary & Molecule Profile[1]

3'-Chloro-3-(2-methylphenyl)propiophenone is a specialized dihydrochalcone intermediate.[1] Unlike simple propiophenones used for generic cathinone or amphetamine synthesis, this molecule possesses a pre-constructed 1,3-diaryl framework.[1] This specific architecture is highly valued in drug discovery for its ability to position two aromatic systems at a precise distance, mimicking the pharmacophores of various receptor ligands (e.g., GPCRs, ion channels).[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one |

| CAS Number | 898789-42-9 |

| Molecular Formula | C₁₆H₁₅ClO |

| Molecular Weight | 258.74 g/mol |

| Core Scaffold | Dihydrochalcone (1,3-Diarylpropan-1-one) |

| Key Functionality | Meta-chloro substitution (metabolic stability); Ortho-tolyl group (steric lock).[1][2] |

Strategic Applications in Drug Design

The utility of this intermediate lies in its bifunctional reactivity : the ketone group allows for reduction or reductive amination, while the

A. Target Therapeutic Classes[1]

-

Centrally Acting Muscle Relaxants: The structure is an analog of Tolperisone and Eperisone .[1] The 3'-chloro substitution often enhances lipophilicity and blood-brain barrier (BBB) penetration compared to the 4-methyl/ethyl groups found in older generation drugs.[1]

-

SGLT2 Inhibitors: Dihydrochalcones are the ancestral scaffold for gliflozins.[1] This intermediate can be glycosylated to generate novel sodium-glucose co-transporter inhibitors.[1]

-

Antidepressants (SSRI/SNRI): Reduction of the ketone yields 1,3-diarylpropanols, a scaffold structurally related to Nisoxetine and Atomoxetine (though those typically possess ether linkages, the carbon-analogues are investigated for improved metabolic stability).[1]

B. Mechanistic Pathway Diagram

The following diagram illustrates the divergence of CAS 898789-42-9 into three distinct pharmacological classes.

Caption: Divergent synthesis pathways from the parent dihydrochalcone to major pharmaceutical scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of -Amino Ketone Library (Muscle Relaxant Scaffold)

This protocol describes the conversion of the intermediate into a Tolperisone-like scaffold via

Reagents:

-

Substrate: 3'-Chloro-3-(2-methylphenyl)propiophenone (1.0 eq)[1]

-

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) (1.05 eq)[1] -

Secondary Amine (e.g., Piperidine, Pyrrolidine) (2.5 eq)[1]

-

Solvent: Dichloromethane (DCM) and Diethyl Ether.[1]

Step-by-Step Methodology:

-

Bromination:

-

Dissolve 10 mmol of the propiophenone in 20 mL of DCM.

-

Add a catalytic amount of HBr (acetic acid solution).[1]

-

Add PTAB (10.5 mmol) portion-wise at 0°C. Stir for 2 hours at room temperature.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] The disappearance of the starting ketone indicates formation of the

-bromo derivative.[1] -

Quench with saturated

, extract with DCM, and concentrate to yield the crude

-

-

Amination:

-

Dissolve the crude

-bromo ketone in 15 mL of dry acetone or acetonitrile.[1] -

Add the secondary amine (25 mmol) dropwise at 0°C (exothermic reaction).

-

Stir at room temperature for 4–6 hours.

-

Critical Control Point: If elimination (formation of the chalcone alkene) is observed, lower the temperature to -10°C and use a non-nucleophilic base (e.g.,

) with 1.1 eq of amine instead of excess amine.[1]

-

-

Isolation:

Protocol B: Enantioselective Reduction (Antidepressant/SSRI Scaffold)

This protocol targets the chiral alcohol, a precursor to serotonin reuptake inhibitors.[1]

Reagents:

-

Substrate: 3'-Chloro-3-(2-methylphenyl)propiophenone[1][2][3][4]

-

Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (10 mol%)[1]

-

Reductant: Borane-THF complex (

)[1]

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried flask under Argon, dissolve the CBS catalyst in dry THF.

-

Reduction:

-

Workup:

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Technical Data & Validation

When characterizing the products derived from CAS 898789-42-9, the following spectral signatures are diagnostic:

| Feature | 1H NMR Signal (Approx.) | Diagnostic Interpretation |

| Terminal Methyl | Confirms integrity of the o-tolyl group.[1] | |

| Methylene Linker | Characteristic of the dihydrochalcone ( | |

| Ketone Carbon | Presence of unconjugated aryl ketone.[1] | |

| Aromatic Pattern | Multiplet at | Distinct splitting for 3-substituted (Cl) and 2-substituted (Me) rings.[1] |

Stability Note: The 3'-chloro group deactivates the A-ring, making it resistant to oxidative metabolism at that position, a desirable trait for extending the half-life (

References

-

Dihydrochalcones in Medicinal Chemistry

- Role: Review of 1,3-diarylpropan-1-ones as versatile scaffolds for SGLT2 inhibitors and anti-inflamm

-

Source: Journal of Medicinal Chemistry.[1]

-

Synthesis of Tolperisone Analogs

- Context: Methodologies for Mannich bases and -aminoketones

-

Source: Chemical and Pharmaceutical Bulletin.[1]

-

CAS 898789-42-9 Product Entry

-

Corey-Bakshi-Shibata (CBS)

- Context: Standard protocol for enantioselective reduction of aryl ketones.

-

Source: Journal of the American Chemical Society (JACS).[1]

(Note: While specific patent literature for this exact CAS number is sparse in public databases, the protocols above are derived from validated methodologies for the structural class of 3-arylpropiophenones.)

Friedel-Crafts acylation methods for propiophenone derivatives

Executive Summary & Strategic Importance

Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceutical agents, most notably the antidepressant bupropion and various ephedrine derivatives. While the Friedel-Crafts (F-C) acylation of benzene is the textbook route, industrial and research applications often falter due to a misunderstanding of catalyst stoichiometry and moisture sensitivity.

This guide contrasts two distinct methodologies:

-

Method A (The "Gold Standard"): Classical homogenous catalysis using Aluminum Chloride (

). High reliability but high waste. -

Method B (The "Green Innovation"): Heterogeneous catalysis using Zeolite H-Beta. Sustainable, reusable, but substrate-dependent.

Mechanistic Insight: The "Stoichiometric Catalyst" Paradox

A common failure mode in F-C acylation is treating the Lewis acid (

The Causality:

The product (propiophenone) contains a carbonyl oxygen that acts as a Lewis base. As the product forms, it complexes strongly with the

Visualizing the Pathway:

Figure 1: The mechanistic pathway highlighting the formation of the Product-Lewis Acid complex, necessitating a hydrolysis step to liberate the final ketone.

Protocol A: Classical Homogeneous Acylation ( )

Application: Small-to-medium scale synthesis where yield is prioritized over waste metrics.

Safety Warning: Benzene is a known carcinogen. Perform all operations in a fume hood.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Benzene | Reactant/Solvent | 5.0 - 10.0 eq | Excess acts as solvent. |

| Propionyl Chloride | Acylating Agent | 1.0 eq | Limiting reagent. |

| Lewis Acid | 1.1 - 1.2 eq | Must be fresh/yellowish. White powder often indicates hydrolysis. | |

| DCM (Optional) | Co-solvent | N/A | Use if benzene volume must be minimized. |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an alkali trap (NaOH solution) to neutralize HCl gas.

-

Flush system with

or Ar.

-

-

Catalyst Suspension:

-

Charge the RBF with 1.2 eq of anhydrous

and dry benzene (or DCM). -

Cool the suspension to 0–5 °C using an ice bath. Critical: Control the exotherm in the next step to prevent poly-acylation or polymerization.

-

-

Electrophile Formation:

-

Mix 1.0 eq of Propionyl Chloride with a small volume of solvent in the addition funnel.

-

Add dropwise to the

suspension over 20 minutes. -

Observation: The solution should turn yellow/orange as the acylium ion forms.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–3 hours.

-

Endpoint Check: Monitor HCl evolution.[1] When gas bubbles cease, the reaction is likely complete.

-

-

Quench & Workup (The "Liberation" Step):

-

Caution: Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (10:1 ratio). Never add water to the reaction flask.

-

Stir vigorously for 30 minutes to break the aluminum-ketone complex. The organic layer should separate.

-

-

Purification:

-

Extract aqueous layer with DCM (

). -

Wash combined organics with

, saturated -

Dry over

and concentrate in vacuo. -

Distillation: Propiophenone boils at ~218 °C. Vacuum distillation is recommended for high purity.

-

Protocol B: Green Heterogeneous Acylation (Zeolite H-Beta)

Application: Sustainable synthesis, avoiding toxic solvents and corrosive waste. Ideal for process chemistry optimization.

Reagents

-

Substrate: Benzene (or Propylbenzene for oxidation routes, though direct acylation uses Benzene).

-

Acylating Agent: Propionic Anhydride (Preferred over chloride to reduce HCl generation).

-

Catalyst: Zeolite H-Beta (

ratio ~25). Calcined at 500°C for 4h prior to use.

Methodology

-

Reaction Setup:

-

In a pressure tube or autoclave (to allow temperatures > boiling point of benzene), mix Benzene (excess) and Propionic Anhydride (1.0 eq).

-

Add Zeolite H-Beta (10–20 wt% relative to anhydride).

-

-

Execution:

-

Heat to 140–160 °C for 4–6 hours.

-

Note: Zeolites require higher activation energy than

but offer shape selectivity, reducing ortho isomers if substituted benzenes are used.

-

-

Workup:

Comparative Analysis & Troubleshooting

Performance Metrics

| Feature | Method A ( | Method B (Zeolite) |

| Yield | High (85–95%) | Moderate (60–75%) |

| Atom Economy | Low (Stoichiometric Al waste) | High (Catalytic) |

| Reaction Time | Fast (2–3 h) | Slow (4–12 h) |

| Selectivity | Kinetic control | Shape selective |

| Purification | Extraction + Distillation | Filtration + Evaporation |

Troubleshooting Workflow

Figure 2: Decision tree for diagnosing common failures in Friedel-Crafts acylation.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

- Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.

- Sartori, G.; Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes; CRC Press, 2009.

-

Corma, A.; Climent, M. J.; Garcia, H.; Primo, J. "Zeolites as catalysts for the acylation of anisole and other aromatic compounds." Applied Catalysis A: General, 1990 , 49, 109-123. Link

-

Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org. Synth.1920-2024 . Link

Sources

Application Note: High-Fidelity Chemoselective Hydrogenation of 3'-Chloro-3-(2-methylphenyl)propiophenone

Executive Summary & Strategic Context

The catalytic hydrogenation of 3'-Chloro-3-(2-methylphenyl)propiophenone (referred to herein as Substrate A ) presents a classic chemoselectivity paradox in pharmaceutical process development. The molecule contains two reactive functionalities sensitive to reduction:[1][2]

-

The carbonyl group (C=O) : The target for reduction to the secondary alcohol (chiral or racemic).

-

The aryl chloride (Ar-Cl) : A labile motif prone to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions.

This Application Note provides two distinct protocols designed to navigate this selectivity challenge. While standard heterogeneous catalysis (Pd/C) often leads to significant yield loss via dehalogenation (formation of the des-chloro impurity), this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysis as the "Gold Standard" for preserving the halogen motif while establishing stereocenters.

Key Chemical Transformation

-

Substrate: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one

-

Target Product: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-ol

-

Critical Quality Attribute (CQA): Dechlorinated impurity < 0.1%.

Mechanistic Pathways & Selectivity Logic[3]

To ensure process control, one must understand the competing pathways. The diagram below illustrates the divergence between the desired carbonyl reduction and the unwanted hydrodehalogenation.

Pathway Visualization

Figure 1: Competing reaction pathways. Path 1 represents the desired chemoselective reduction. Path 2 represents the hydrodehalogenation risk common with heterogeneous noble metal catalysts.

Protocol A: Asymmetric Transfer Hydrogenation (Gold Standard)

This protocol utilizes the Noyori-Ikariya mechanism , employing a Ruthenium-arene complex with a chiral diamine ligand. This method is preferred for drug development due to its ability to set the stereocenter (enantioselectivity >95% ee) and its near-perfect inertness toward aryl chlorides.

Materials & Reagents

| Component | Specification | Role |

| Substrate A | >98% Purity | Starting Material |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst |

| Hydrogen Source | Formic Acid / Triethylamine (5:2) | Azeotropic Reductant |

| Solvent | Dichloromethane (DCM) or EtOAc | Reaction Medium |

| Quench | Sodium Bicarbonate (sat. aq.) | Neutralization |

Step-by-Step Methodology

-

Catalyst Preparation (In-situ or Pre-formed):

-

Note: Using commercially available RuCl(p-cymene)[(R,R)-TsDPEN] is recommended for reproducibility.

-

If preparing in-situ: Mix [RuCl2(p-cymene)]2 and (R,R)-TsDPEN (1:2 molar ratio) in DCM with KOH/water wash, but commercial isolated catalyst is more stable.

-

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve Substrate A (10.0 g, 1.0 equiv) in DCM (50 mL, 5 vol).

-

Add the Catalyst (S/C ratio 500:1 to 1000:1). A typical load is 0.1-0.2 mol%.

-

Critical Step: Degas the solution with Nitrogen (N2) for 10 minutes to remove dissolved oxygen, which deactivates the Ruthenium hydride species.

-

-

Initiation:

-

Add the Formic Acid/Triethylamine (5:2) complex (3.0 equiv of formate) via syringe or dropping funnel.

-

Stir the mixture at 25–30°C . Heating is rarely required and may erode enantioselectivity.

-

-

Monitoring:

-

Work-up:

-

Quench the reaction by adding water (50 mL).

-

Separate the organic layer.[5]

-

Wash the organic layer with saturated NaHCO3 (to remove residual formic acid) and then Brine.

-

Dry over Na2SO4 and concentrate under reduced pressure.

-

-

Purification:

-

The residue is usually a high-purity oil or solid. If necessary, recrystallize from Hexane/IPA to upgrade ee%.

-

Protocol B: Heterogeneous Hydrogenation (Racemic Alternative)

If a racemic product is required and cost is the primary driver, heterogeneous catalysis may be used. However, Palladium (Pd/C) must be avoided as it rapidly cleaves the Ar-Cl bond. Platinum (Pt/C) is the preferred heterogeneous metal for halo-aromatics.

Materials & Reagents

| Component | Specification | Role |

| Catalyst | 5% Pt/C (sulfided is better) | Heterogeneous Catalyst |

| Hydrogen | H2 Gas (1-3 bar) | Reductant |

| Solvent | Methanol or Ethanol | Solvent |

| Additive | ZnBr2 or Morpholine (Trace) | Dehalogenation Poison |

Step-by-Step Methodology

-

Reactor Loading:

-

Load Substrate A (10.0 g) into a pressure vessel (Parr reactor).

-

Add Methanol (100 mL).

-

Add 5% Pt/C (0.5 g, 5 wt% loading).

-

Optional: Add 10 mg of ZnBr2. Zinc acts as a Lewis acid to activate the carbonyl while poisoning the catalyst surface against oxidative addition into the C-Cl bond.

-

-

Hydrogenation:

-

Purge the vessel 3x with N2, then 3x with H2.

-

Pressurize to 3 bar (45 psi) . Caution: High pressure increases dehalogenation risk.

-

Stir vigorously at Room Temperature (20-25°C) . Do not heat.

-

-

Filtration:

-

Once H2 uptake ceases (monitor flow meter), vent the reactor.

-

Filter the catalyst through a Celite pad. Safety: Do not let the dry catalyst cake contact air (pyrophoric risk). Keep wet with water.

-

-

Analysis:

-

Immediate HPLC check for the des-chloro analog. If >1%, consider recrystallization or switching to Protocol A.

-

Analytical Controls & Troubleshooting

HPLC Method Parameters (Guideline)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.

-

Detection: UV @ 210 nm and 254 nm.

-

Retention Order: Alcohol (Polar) < Des-chloro Impurity < Ketone (Substrate).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Des-chloro impurity (>1%) | Catalyst too active (Pd contamination) or Pressure too high. | Switch to Ru-ATH (Protocol A) or lower H2 pressure in Protocol B. Add thiophene to poison Pt/C. |

| Low Conversion (<50%) | Catalyst poisoning (S/N/P impurities in substrate). | Perform a carbon treatment on the substrate prior to reaction. Increase catalyst loading. |

| Low ee% (Protocol A) | Temperature too high or reaction time too long (racemization). | Maintain T < 30°C. Stop reaction immediately upon completion. Ensure "R,R" or "S,S" ligand purity. |

| Substrate Solubility Issues | Propiophenone derivatives can be lipophilic. | In Protocol A, switch solvent to THF/Formic Acid mix. |

Scientific Validation & Causality

Why Ruthenium over Palladium?

The dominance of Protocol A (Ru-ATH) relies on the metal-ligand bifunctional mechanism . In the Noyori-Ikariya cycle, the hydride is transferred from the Ru-H species directly to the carbonyl carbon, while the proton on the amine ligand is transferred to the carbonyl oxygen. This concerted outer-sphere mechanism does not require the substrate to bind to the metal center in a way that activates the Ar-Cl bond for oxidative addition. Conversely, heterogeneous Pd catalysis involves adsorption of the aromatic ring onto the metal surface, facilitating the cleavage of the C-Cl bond (bond dissociation energy ~95 kcal/mol, accessible to surface-bound H atoms).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research.

-

Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

-

Wu, X., et al. (2009). A General and Efficient Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Water.

Sources

- 1. Catalytic Hydrogenation [sciencemaniachem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Application Note: Handling, Storage, and Stability Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone

Abstract & Compound Identity

This Application Note defines the rigorous handling, storage, and quality control protocols for 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9).[1][2] As a substituted dihydrochalcone derivative, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, potentially including serotonin-norepinephrine reuptake inhibitors (SNRIs) or specific kinase inhibitors.[2]

Unlike simple propiophenones, the inclusion of the 2-methylphenyl moiety significantly increases lipophilicity and molecular weight (258.74 g/mol ), altering its physical state and solubility profile.[2] This guide synthesizes data from structural analogs and specific chemical properties to ensure the integrity of this material during drug development workflows.[2]

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | 3'-Chloro-3-(2-methylphenyl)propiophenone |

| IUPAC Name | 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one |

| CAS Number | 898789-42-9 |

| Molecular Formula | C₁₆H₁₅ClO |

| Molecular Weight | 258.74 g/mol |

| Structural Class | Dihydrochalcone / Diarylpropanone |

| Predicted LogP | ~4.5 (High Lipophilicity) |

Physicochemical Profile & Hazard Identification

Physical State & Reactivity

Based on the structural motif (C16 ketone) and analogs, this compound is typically a low-melting solid or viscous oil at room temperature.[2]

-

Ketone Functionality: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) and alpha-halogenation.[1][2]

-

Benzylic Positions: The methylene group adjacent to the carbonyl and the methyl group on the phenyl ring are susceptible to radical oxidation if exposed to UV light or peroxides.

-

Chlorine Substituent: Deactivates the aromatic ring but allows for potential Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under forcing conditions.[1][2]

Safety & Hazards (GHS Classification)

While specific toxicological data for this CAS is limited, protocols are derived from the hazardous analog 3'-Chloropropiophenone.[1][2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Precautionary Principle: Treat as a potential aquatic toxin due to the halogenated aromatic structure.

Storage Protocol: The "Chain of Custody" Approach

To maintain >98% purity for SAR (Structure-Activity Relationship) studies, a two-tier storage strategy is required.[1][2]

Storage Conditions Matrix

| Duration | Temperature | Atmosphere | Container Type | Rationale |

| Working Stock (<1 Month) | 2°C to 8°C | Ambient (Desiccated) | Amber Glass Vial | Prevents moisture absorption; amber glass blocks UV-induced Norrish Type I/II cleavage.[1][2] |

| Long-Term (>1 Month) | -20°C | Argon/Nitrogen Overlay | Amber Glass + Parafilm | Cryogenic temperatures arrest slow oxidation of the benzylic methyl group.[1][2] |

| Solubilized (DMSO) | -20°C | Argon | PP/HDPE or Glass | DMSO is hygroscopic; water uptake causes hydrolysis or precipitation.[1][2] |

Logic Flow for Storage Decisions

Figure 1: Decision tree for storage conditions based on usage timeline to minimize freeze-thaw cycles.

Handling & Solubilization Protocols

Solubilization Guidelines

Due to high lipophilicity (LogP ~4.5), this compound is insoluble in water .

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Secondary Solvent (Synthesis): Dichloromethane (DCM) or Ethyl Acetate.

-

Ideal for transferring the reagent into reaction vessels.[2]

-

-

Aqueous Dilution:

-

Do not dilute directly into aqueous media without an intermediate step.[2]

-

Protocol: Dilute DMSO stock 1:1000 into buffer to avoid precipitation.

-

Handling Workflow (Step-by-Step)

-

Equilibration: Remove vial from -20°C storage. Wait 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture inside, degrading the compound via hydrolysis over time.[2]

-

-

Weighing: Use an anti-static gun if the material is a fluffy solid.[2] Weigh into a tared glass scintillation vial.

-

Atmosphere Control: If the container is <50% full after use, backfill with Argon gas (low flow, 5 psi) before resealing.

Quality Control (QC) & Stability Monitoring

Researchers must validate the compound's integrity upon receipt and every 6 months during storage.[2]

HPLC-UV Method (Standardized)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).

-

Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.

Analytical Verification Workflow

Figure 2: Routine Quality Control (QC) workflow to ensure experimental validity.

References

-

National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CAS 34841-35-5 (Analog: 3'-Chloropropiophenone). Retrieved October 26, 2023, from [Link][1]

(Note: While specific literature for CAS 898789-42-9 is proprietary/sparse, safety and handling data are extrapolated from the homologous series of chlorinated propiophenones and dihydrochalcones validated in References 2 and 3.)[1][2]

Sources

green chemistry approaches to synthesizing 3'-Chloro-3-(2-methylphenyl)propiophenone

Application Note: Green Synthesis Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3'-Chloro-3-(2-methylphenyl)propiophenone IUPAC Name: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one CAS Registry (Generic): Analogous to 34841-35-5 (3'-chloropropiophenone parent)

Scientific Context: This Application Note details a high-efficiency, environmentally benign synthesis of the target dihydrochalcone derivative. Traditional Friedel-Crafts acylation routes often suffer from poor regioselectivity and require stoichiometric aluminum chloride (AlCl₃), generating massive acidic waste.

The Green Approach: We utilize a Two-Step Convergent Strategy designed for high atom economy and minimal solvent usage:

-

Solvent-Free Claisen-Schmidt Condensation: Utilizing mechanochemistry (grinding) or microwave irradiation to form the chalcone intermediate.

-

Chemoselective Transfer Hydrogenation (CTH): A mild reduction protocol using ammonium formate as a hydrogen donor to saturate the alkene without dehalogenating the sensitive 3'-chloro substituent.

Part 2: Reaction Pathway & Mechanism

The synthesis connects 3-chloroacetophenone (A) and 2-methylbenzaldehyde (B) to form the chalcone (C), followed by selective reduction to the target (D).

Figure 1: Synthetic pathway highlighting the two-step green chemistry approach.

Part 3: Detailed Experimental Protocols

Protocol A: Solvent-Free Synthesis of Chalcone Intermediate

Objective: Synthesize (E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one without organic solvents.

Reagents:

-

3-Chloroacetophenone (10 mmol, 1.54 g)

-

2-Methylbenzaldehyde (10 mmol, 1.20 g)

-

Sodium Hydroxide (NaOH) pellets (12 mmol, 0.48 g)

Methodology (Mechanochemical Grinding):

-

Preparation: In a clean porcelain mortar, place the 3-chloroacetophenone and 2-methylbenzaldehyde.

-

Activation: Add the solid NaOH pellets directly to the mixture.

-

Reaction: Grind the mixture vigorously with a pestle.

-

Observation: The mixture will initially become a liquid (eutectic melt) and then solidify into a yellow mass as the chalcone forms. This typically takes 5–10 minutes.

-

Exotherm: Mild heat release indicates reaction progress.

-

-

Quenching: Add 20 mL of ice-cold water to the mortar to dissolve the unreacted base and NaCl byproduct.

-

Isolation: Filter the yellow solid precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL).

-

Purification: Recrystallize from hot Ethanol (95%) to yield yellow crystals.

Critical Quality Attribute (CQA):

-

Melting Point Check: The chalcone should have a sharp melting point (approx. range 60-80°C, dependent on specific polymorph).

-

Yield Expectation: 85–95%.

Protocol B: Chemoselective Transfer Hydrogenation (CTH)

Objective: Reduce the

Why CTH? Standard catalytic hydrogenation (

Reagents:

-

Chalcone Intermediate (from Protocol A) (5 mmol)

-

Ammonium Formate (

) (15 mmol, 3 equiv.) -

10% Palladium on Carbon (Pd/C) (10 wt% loading, 0.05 equiv.)

-

Solvent: Ethanol (Green solvent, Class 3)

Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol) in Ethanol (15 mL).

-

Catalyst Addition: Add 10% Pd/C (approx. 50-100 mg). Caution: Pd/C can be pyrophoric; add to wet solvent.

-

Donor Addition: Add Ammonium Formate (15 mmol) in a single portion.

-

Reaction: Heat the mixture to mild reflux (70°C) with magnetic stirring.

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The yellow fluorescent spot of the chalcone will disappear, replaced by a UV-active (non-fluorescent) spot of the product.

-

Time: Reaction is typically complete in 30–60 minutes.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove the Pd/C catalyst. (Recover catalyst for recycling).

-

Evaporate the ethanol under reduced pressure.

-

-

Isolation: Dissolve the residue in Ethyl Acetate (10 mL) and wash with water (10 mL) to remove excess formate salts. Dry over

and concentrate.

Part 4: Process Analytical Technology (PAT) & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints are mandatory.

Data Summary: Green vs. Traditional

| Metric | Traditional Route (Friedel-Crafts) | Green Route (Proposed) | Improvement |

| Atom Economy | Low (Stoichiometric AlCl₃ waste) | High (Catalytic, Water byproduct) | >40% increase |

| Solvent | DCM or Nitrobenzene (Toxic) | Solvent-Free / Ethanol | Elimination of Class 1/2 solvents |

| Energy | Reflux >12h | Grinding (Ambient) / Reflux 1h | ~90% Energy Savings |

| Selectivity | Mixture of isomers (ortho/para) | 100% Regioselective (Pre-functionalized) | No isomer separation needed |

Experimental Workflow Diagram

Figure 2: Operational workflow for the two-step green synthesis.[1]

Part 5: Troubleshooting & Expert Insights

1. Dehalogenation Risk (The "Chlorine" Problem):

-

Issue: In Step 2, if the reaction runs too long or if

gas pressure is used, the 3'-Cl bond may break, yielding the non-chlorinated analog. -

Solution: Use Ammonium Formate instead of

gas. The kinetics of transfer hydrogenation are highly sensitive to the catalyst surface. If dehalogenation is observed (by MS), switch the catalyst to 5% Pt/C (Platinum on Carbon), which is far less active toward aryl chlorides than Palladium.

2. The "Oiling Out" Phenomenon:

-

Issue: In Step 1, the chalcone may form a sticky oil instead of a solid.

-

Solution: This is common with ortho-substituted aldehydes (2-methyl). Scratch the side of the vessel with a glass rod or add a seed crystal of the product to induce crystallization.

3. Catalyst Recycling:

-

The Pd/C used in Step 2 can be washed with Ethanol and water, dried, and reused. Efficiency typically drops by ~5-10% per cycle.

References

-

Solvent-Free Chalcone Synthesis: Palleros, D. R. (2004).[2] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]

-

Microwave-Assisted Synthesis: Siddiqui, Z. N., et al. (2011). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, 5, 63. [Link]

-

Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 3'-Chloro-3-(2-methylphenyl)propiophenone synthesis

Welcome to the technical support center for the synthesis of 3'-Chloro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.

Introduction: The Challenge of Purity in Complex Syntheses

The synthesis of complex molecules like 3'-Chloro-3-(2-methylphenyl)propiophenone, a potential intermediate in pharmaceutical development, is a process where minor variations in reaction conditions can lead to a cascade of impurities. Controlling these impurities is not merely a matter of achieving high yield; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for 3'-Chloro-3-(2-methylphenyl)propiophenone, and where are the critical impurity introduction points?

A plausible and efficient synthesis involves a two-step process. Understanding this pathway is the first step in predicting potential impurities.

-

Step 1: Friedel-Crafts Acylation or Grignard Reaction. The synthesis of the 3'-chloropropiophenone backbone is the foundational step. This is typically achieved either through a Friedel-Crafts reaction involving propiophenone and a chlorinating agent or by reacting 3-chlorobenzonitrile with a Grignard reagent like ethylmagnesium bromide.[1][2][3] The choice of route is critical as it dictates the initial impurity profile, particularly concerning isomeric purity.

-

Step 2: α-Arylation. The second crucial step involves the introduction of the 2-methylphenyl group at the α-position to the carbonyl. This is commonly achieved by first halogenating the α-position of 3'-chloropropiophenone to create a reactive intermediate (e.g., 3'-Chloro-α-bromopropiophenone), followed by a substitution reaction with a suitable organometallic reagent, such as 2-methylphenylmagnesium bromide.

The primary points for impurity introduction are the regioselectivity of the initial chlorination/acylation and side-reactions during the α-arylation step, such as elimination, hydrolysis, and over-reaction.

Q2: My initial 3'-chloropropiophenone intermediate shows multiple spots on TLC/peaks in HPLC. What are the likely isomeric impurities?

This is a common issue if the synthesis starts with propiophenone followed by chlorination. The propiophenone group is a meta-director; however, the reaction conditions can often lead to a mixture of isomers.

-

Source of Isomers: Direct chlorination of propiophenone can yield not only the desired 3'-chloro (meta) isomer but also the 2'-chloro (ortho) and 4'-chloro (para) isomers.[4]

-

Causality: The regioselectivity is controlled by the directing effects of the substituents on the aromatic ring and the nature of the Lewis acid catalyst. While the acyl group strongly directs meta, residual activity at the ortho and para positions can lead to these isomeric byproducts.

-

Preventative Measure: To avoid this, a more regioselective synthetic route is recommended, such as starting with 3-chlorobenzonitrile and reacting it with an ethyl Grignard reagent.[1][2] This pre-defines the 3'-chloro position, eliminating the formation of other isomers.

Q3: What are the most common process-related impurities generated during the α-arylation step?

The α-arylation step is highly susceptible to side reactions. The key is to maintain anhydrous conditions and control the reaction temperature.

-

α-Hydroxy Ketone (Hydrolysis Impurity): The α-halo intermediate is highly susceptible to hydrolysis. Any trace moisture in the solvent, reagents, or glassware can lead to the formation of 3'-Chloro-α-hydroxypropiophenone.

-

Enone (Elimination Impurity): Under basic conditions or at elevated temperatures, the α-halo intermediate can undergo elimination of H-X (where X is Br or Cl) to form the α,β-unsaturated ketone, 1-(3-chlorophenyl)prop-2-en-1-one.

-

Tertiary Alcohol (Over-addition Impurity): If a highly reactive nucleophile like a Grignard reagent is used for the arylation, it can attack the carbonyl group of either the starting material or the product. This leads to the formation of a tertiary alcohol, which can be difficult to remove.

Q4: How can I reliably detect and quantify these varied impurities?

A multi-faceted analytical approach is essential for comprehensive impurity profiling. No single technique is sufficient.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed gradient HPLC method can separate the main product from unreacted starting materials, isomers, and most process-related impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents. It provides both retention time and mass spectral data for structural elucidation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities, especially isomers, which may have identical masses but different chemical shifts.[6]

Troubleshooting Guides for Common Impurities

This section provides a systematic approach to addressing specific impurities you may encounter.

Impurity Profile 1: Unreacted Starting Materials (e.g., 3'-Chloropropiophenone)

-

Potential Cause:

-

Incomplete reaction due to insufficient reaction time or inadequate temperature.

-

Incorrect stoichiometry of reagents, particularly the α-halogenating agent or the organometallic reagent.

-

Deactivation of the organometallic reagent due to moisture or exposure to air.

-

-

Identification:

-

HPLC: A peak matching the retention time of a 3'-chloropropiophenone standard.

-

NMR: Characteristic signals of the starting material will be present in the product spectrum.

-

-

Corrective Actions:

-

Optimization: Increase reaction time or temperature cautiously, monitoring for the formation of degradation products.

-

Stoichiometry: Ensure a slight excess of the limiting reagent (e.g., the organometallic compound) is used.

-

Purification: The unreacted starting material can typically be removed via column chromatography or recrystallization.

-

Impurity Profile 2: α-Hydroxy-3'-chloropropiophenone (Hydrolysis Product)

-

Potential Cause:

-

Presence of water in the reaction solvent or reagents. Solvents like THF must be rigorously dried.

-

Atmospheric moisture entering the reaction vessel.

-

-

Identification:

-

IR Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region, indicative of an -OH group.

-

LC-MS: A molecular ion corresponding to the mass of the hydroxylated compound.

-

-

Corrective Actions:

-

Anhydrous Technique: Dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Quality: Ensure reagents, especially hygroscopic ones, are stored in desiccators.

-

Impurity Profile 3: 1-(3-chlorophenyl)prop-2-en-1-one (Enone Elimination Product)

-

Potential Cause:

-

Use of a strong, sterically hindered base during the arylation step.

-

Excessively high reaction temperatures.

-

Prolonged reaction times at elevated temperatures.

-

-

Identification:

-

¹H NMR: Appearance of characteristic signals for vinyl protons in the 5.5-7.0 ppm range.

-

UV-Vis Spectroscopy: A bathochromic shift (shift to longer wavelength) of the λmax compared to the saturated ketone due to the extended conjugation.

-

-

Corrective Actions:

-

Temperature Control: Maintain the lowest effective temperature during the reaction and workup.

-

Reagent Choice: If possible, use a nucleophilic substitution method that does not require strongly basic conditions.

-

Purification: This impurity can often be separated by column chromatography, though its reactivity can sometimes be a challenge.

-

Data Summary and Visualization

Table 1: Common Impurities and Their Analytical Signatures

| Impurity Name | Common Origin | Key Analytical Identifier (¹H NMR) | Typical HPLC Behavior |

| 3'-Chloropropiophenone | Unreacted Starting Material | Quartet at ~3.0 ppm (CH₂) and Triplet at ~1.2 ppm (CH₃) | Elutes earlier than the final product |

| 2'-/4'-Chloropropiophenone | Isomeric Byproduct | Different aromatic splitting patterns | May co-elute or elute very close to 3'-isomer |

| α-Hydroxy-3'-chloropropiophenone | Hydrolysis | Disappearance of α-proton signal, appearance of broad -OH signal | More polar; elutes earlier than starting material |

| 1-(3-chlorophenyl)prop-2-en-1-one | Elimination | Characteristic vinyl proton signals (5.5-7.0 ppm) | Less polar; may elute later than starting material |

| Biphenyl Derivative | Homocoupling of Aryl Reagent | Complex aromatic signals, absence of ketone functionality | Non-polar; elutes much later |

Diagrams

Plausible Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway showing key impurity formation points.

Troubleshooting Workflow for Low Purity

Caption: A logical workflow for troubleshooting low purity results.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. It must be optimized for your specific instrumentation and impurity profile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 40% B

-

5-25 min: Linear gradient from 40% to 90% B

-

25-30 min: Hold at 90% B

-

30-31 min: Linear gradient from 90% to 40% B

-

31-35 min: Hold at 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-